1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea
Description
1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-6-5-7-16(12(11)2)19-17(20)18-13-8-14(21-3)10-15(9-13)22-4/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXYADRTHGQUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC(=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea typically involves the reaction of 3,5-dimethoxyaniline with 2,3-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar compounds to 1-(3,5-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea include other substituted ureas, such as:
- 1-(3,4-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)urea
- 1-(3,5-Dimethoxyphenyl)-3-(2,4-dimethylphenyl)urea
- 1-(3,5-Dimethoxyphenyl)-3-(2,3-dichlorophenyl)urea
These compounds share structural similarities but differ in the position and type of substituents on the aromatic rings, which can influence their chemical properties and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
